molecular formula C25H20N2O6 B2721580 ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-indole-3-carboxylate CAS No. 391218-79-4

ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2721580
CAS No.: 391218-79-4
M. Wt: 444.443
InChI Key: LSHFNTILKSQSII-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Properties

IUPAC Name

ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-3-32-25(29)23-16(2)26(18-9-5-4-6-10-18)22-13-12-20(15-21(22)23)33-24(28)17-8-7-11-19(14-17)27(30)31/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHFNTILKSQSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration, which involves the reaction of the indole derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The ester functional group can be introduced through esterification, which involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

    Final Coupling: The final step involves the coupling of the nitrobenzoyl group to the indole core, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of Nitro Group: Amino derivative.

    Hydrolysis of Ester Group: Carboxylic acid derivative.

    Substitution Reactions: Various substituted indole derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group, for example, can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-benzofuran-3-carboxylate: Similar structure but with a benzofuran core instead of an indole core.

    Methyl 2-methyl-5-((3-nitrobenzyl)oxy)-1-benzofuran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-indole-3-carboxylate lies in its specific combination of functional groups and the indole core, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-indole-3-carboxylate is a compound belonging to the class of substituted indolecarboxylates. This compound features an indole core structure, which is known for its diverse biological activities due to the presence of the nitrogen atom in the ring system. The specific substituents, including the nitrobenzoyl group, significantly influence its chemical properties and potential biological effects.

  • Molecular Formula : C25H20N2O6
  • Molecular Weight : 444.443 g/mol
  • IUPAC Name : this compound
  • SMILES : CCOC(=O)c1c(c2c(c(c1)C(=O)OC(=O)c3ccccc3)N(c2=O)C)C(=O)C(=O)N+=O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and its effects on cellular signaling pathways.

Anti-Cancer Activity

Research has indicated that compounds with indole structures possess significant anti-cancer properties. This compound has shown promise in inhibiting tumor cell proliferation in vitro.

Case Study:
In a study involving human cancer cell lines, this compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer.

Concentration (µM)Cell Viability (%)
0100
1085
2070
5045
10030

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in inflammatory markers and cytokine production.

Research Findings:
In a controlled experiment with induced inflammation in rats, treatment with this compound resulted in a significant decrease in levels of TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control250300
Compound Treatment150180

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may modulate several key signaling pathways involved in cell growth and inflammation.

Key Pathways:

  • NF-kB Pathway : Inhibition of this pathway may reduce inflammation and tumor progression.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : It potentially interferes with the cell cycle, preventing cancer cell proliferation.

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